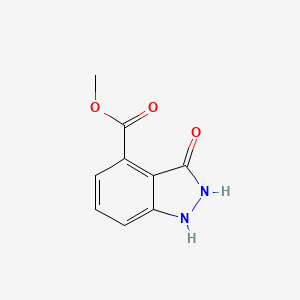

Methyl 3-hydroxy-1H-indazole-4-carboxylate

Übersicht

Beschreibung

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but has been found in certain plant species . Indazole derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

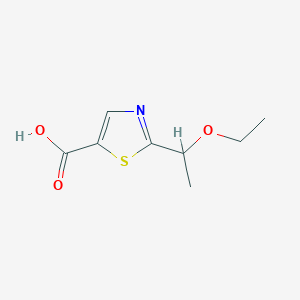

Molecular Structure Analysis

The molecular structure of indazole consists of a fused two-ring system, with one benzene ring and one pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen .

Chemical Reactions Analysis

Indazole compounds can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via the consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Methyl 3-hydroxy-1H-indazole-4-carboxylate has been synthesized and characterized in various studies. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a similar compound, was achieved with an overall yield of 32% and a purity of 98% (Feng, 2005). Additionally, synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles have been conducted, providing insights into the stereochemistry and structure of these compounds (Murugavel, Amirthaganesan, & Mohan, 2010).

Biological Activity

- Indazole derivatives, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, exhibit a range of biological activities. For example, certain derivatives have shown antiarthritic effects and no impact on weight gain in animal studies (Bistocchi et al., 1981). Other derivatives have been evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).

Structural and Theoretical Studies

- Theoretical studies and structural analysis have been conducted to understand the properties and behaviors of indazole derivatives. For instance, a study on the enthalpy of formation for various indazoles, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, provided insights into their energetic and structural aspects (Orozco-Guareño et al., 2019). The structure of fluorinated indazoles was also examined to understand the effect of halogen substitution on the supramolecular structure of NH-indazoles (Teichert et al., 2007).

Safety And Hazards

The safety and hazards associated with indazole compounds can vary depending on their specific structure. As a general rule, they should be handled with care, using appropriate personal protective equipment. They should be used only in a well-ventilated area, and contact with skin and eyes should be avoided .

Zukünftige Richtungen

Given the wide range of biological activities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties. Future research will likely focus on developing new synthetic approaches to indazoles, as well as investigating their potential applications in the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

methyl 3-oxo-1,2-dihydroindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)5-3-2-4-6-7(5)8(12)11-10-6/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDLUKCUDYAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694588 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-1H-indazole-4-carboxylate | |

CAS RN |

787581-35-5 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)

![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)

![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)